
alpha-((2-Mercapto-1-oxopropyl)amino)benzeneacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-((2-Mercapto-1-oxopropyl)amino)benzeneacetamide is a complex organic compound consisting of 14 hydrogen atoms, 11 carbon atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . This compound is notable for its unique structure, which includes a mercapto group (–SH) and an amide group (–CONH–), making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((2-Mercapto-1-oxopropyl)amino)benzeneacetamide typically involves the reaction of benzeneacetamide with a mercapto-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-((2-Mercapto-1-oxopropyl)amino)benzeneacetamide can undergo various chemical reactions, including:
Oxidation: The mercapto group (–SH) can be oxidized to form disulfides (–S–S–) or sulfonic acids (–SO3H).
Reduction: The amide group (–CONH–) can be reduced to form amines (–NH2).
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols (R–SH) and amines (R–NH2) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides or sulfonic acids, while reduction of the amide group can produce primary amines .
Aplicaciones Científicas De Investigación
Alpha-((2-Mercapto-1-oxopropyl)amino)benzeneacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein modification.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development and as a probe for studying biochemical pathways.
Industry: It is employed in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which alpha-((2-Mercapto-1-oxopropyl)amino)benzeneacetamide exerts its effects involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the amide group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Alpha-((2-Mercapto-1-oxopropyl)amino)benzeneacetic acid: This compound is structurally similar but contains an additional carboxylic acid group (–COOH).
Benzeneacetamide, alpha-((2-mercapto-1-oxopropyl)amino): This is another closely related compound with a similar molecular structure.
Uniqueness
Alpha-((2-Mercapto-1-oxopropyl)amino)benzeneacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in scientific research.
Propiedades
Número CAS |
65254-79-7 |
|---|---|
Fórmula molecular |
C11H14N2O2S |
Peso molecular |
238.31 g/mol |
Nombre IUPAC |
N-(2-amino-2-oxo-1-phenylethyl)-2-sulfanylpropanamide |
InChI |
InChI=1S/C11H14N2O2S/c1-7(16)11(15)13-9(10(12)14)8-5-3-2-4-6-8/h2-7,9,16H,1H3,(H2,12,14)(H,13,15) |
Clave InChI |
BMIBMNKFMSZTQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC(C1=CC=CC=C1)C(=O)N)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


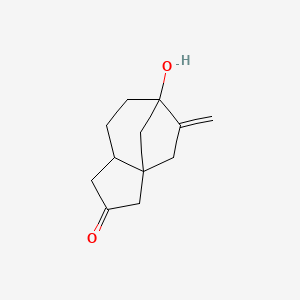
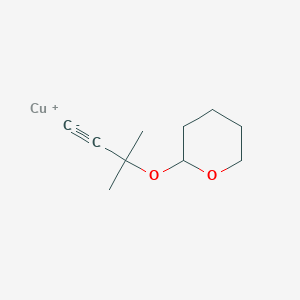
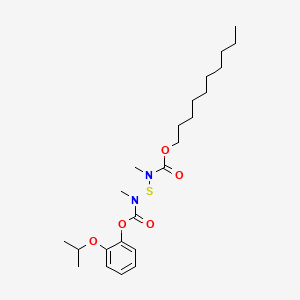
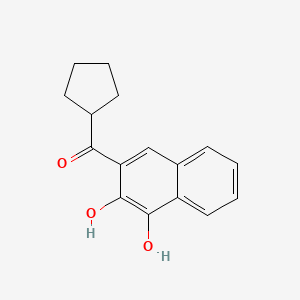
![7,8-Dioxabicyclo[4.2.1]nonane](/img/structure/B14470682.png)
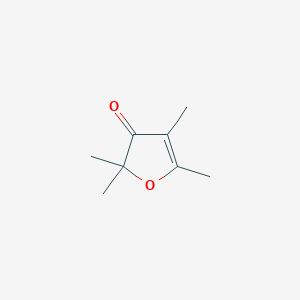
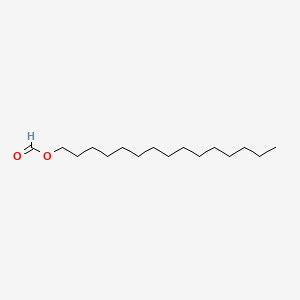


![2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one](/img/structure/B14470707.png)
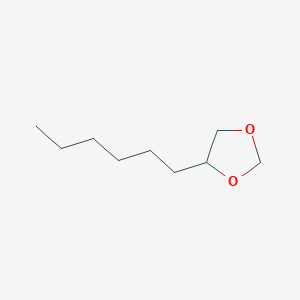

![6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole](/img/structure/B14470725.png)

